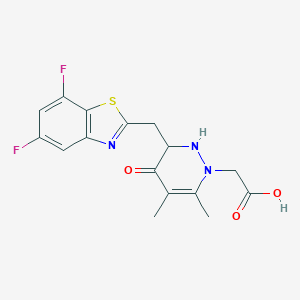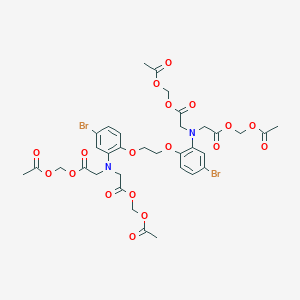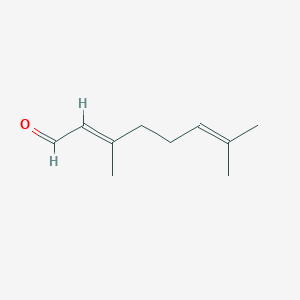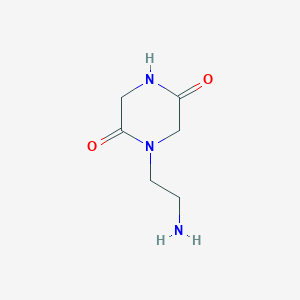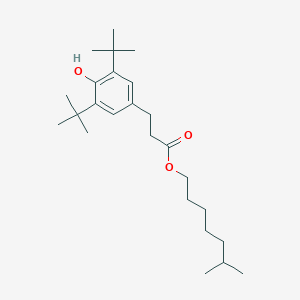
6-Methylhepthyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Übersicht
Beschreibung
6-Methylheptyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is a synthetic antioxidant commonly known as Antioxidant 1726. It is widely used in various industries, including food, cosmetics, and pharmaceuticals, as a stabilizer to prevent degradation and spoilage of products.
Wirkmechanismus
Antioxidant 1726 acts as a free radical scavenger by donating hydrogen atoms to reactive oxygen species, thereby neutralizing them and preventing their harmful effects. The compound also inhibits lipid peroxidation, a process that leads to the degradation of lipids and the formation of toxic byproducts. Antioxidant 1726 has also been shown to activate various antioxidant enzymes, including superoxide dismutase and catalase, which further enhance its antioxidant activity.
Biochemical and Physiological Effects:
Antioxidant 1726 has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various animal models. The compound has also been shown to improve cognitive function and memory in aging rats. In addition, Antioxidant 1726 has been shown to protect against cardiovascular diseases by reducing lipid peroxidation and improving vascular function.
Vorteile Und Einschränkungen Für Laborexperimente
Antioxidant 1726 has several advantages for lab experiments. It is stable under various conditions and can be easily synthesized in large quantities. The compound is also relatively inexpensive and readily available. However, one limitation of Antioxidant 1726 is that it may interfere with some assays that rely on the generation of reactive oxygen species, such as the DCFH-DA assay.
Zukünftige Richtungen
There are several future directions for the study of Antioxidant 1726. One area of research is the potential therapeutic applications of the compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is the investigation of the compound's effects on the immune system and its potential use as an immunomodulatory agent. Additionally, further studies are needed to investigate the long-term safety and efficacy of Antioxidant 1726 in humans.
Conclusion:
In conclusion, Antioxidant 1726 is a synthetic antioxidant that has been extensively studied for its potential therapeutic applications. The compound acts as a free radical scavenger and inhibits lipid peroxidation, thereby preventing oxidative stress and inflammation. Antioxidant 1726 has several advantages for lab experiments, including its stability and availability. However, further studies are needed to investigate the compound's long-term safety and efficacy in humans.
Wissenschaftliche Forschungsanwendungen
Antioxidant 1726 has been extensively studied for its antioxidant properties. It has been shown to protect against oxidative stress and prevent the formation of reactive oxygen species (ROS) in various biological systems. The compound has been used in several scientific research studies to investigate its potential therapeutic applications, including the treatment of neurodegenerative diseases, cardiovascular diseases, and cancer.
Eigenschaften
CAS-Nummer |
146598-26-7 |
|---|---|
Produktname |
6-Methylhepthyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate |
Molekularformel |
C25H42O3 |
Molekulargewicht |
390.6 g/mol |
IUPAC-Name |
6-methylheptyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C25H42O3/c1-18(2)12-10-9-11-15-28-22(26)14-13-19-16-20(24(3,4)5)23(27)21(17-19)25(6,7)8/h16-18,27H,9-15H2,1-8H3 |
InChI-Schlüssel |
NBPOOCGXISZKSX-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCOC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Kanonische SMILES |
CC(C)CCCCCOC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

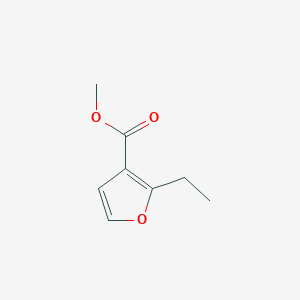
![5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B115391.png)
![tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B115396.png)
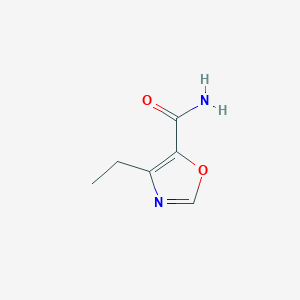
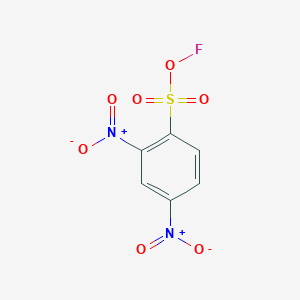
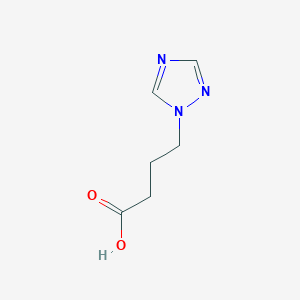
 sulfide](/img/structure/B115407.png)

![2-(2-methylcyclopropyl)-1H-benzo[d]imidazole](/img/structure/B115411.png)

